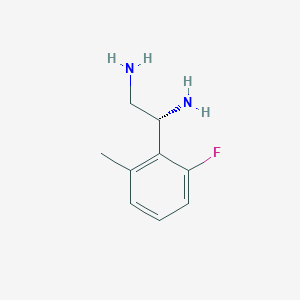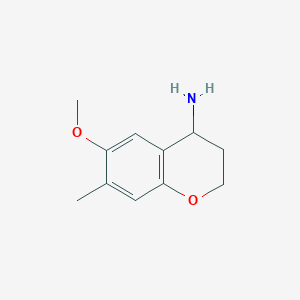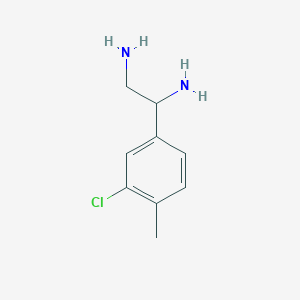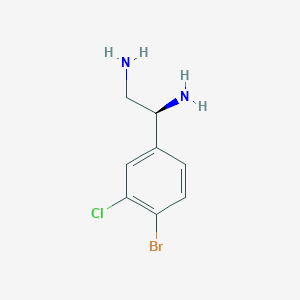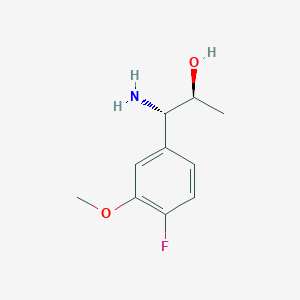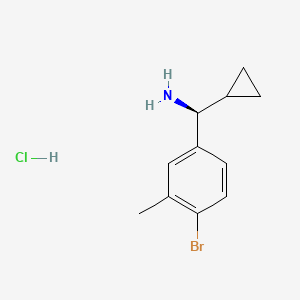
(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride typically involves several steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Cyclopropylation: The brominated intermediate is then reacted with cyclopropylmethylamine under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride may involve:
Large-scale bromination: Using bromine or other brominating agents in a controlled environment.
Automated cyclopropylation: Utilizing automated reactors to ensure consistent reaction conditions and yield.
High-throughput purification: Employing industrial-scale purification methods to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may influence signaling pathways or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: A brominated phenol used in various chemical syntheses.
Cyclopropylamine: A simpler amine with a cyclopropyl group, used in organic synthesis.
Uniqueness
(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride is unique due to its specific chiral structure and the presence of both a bromine atom and a cyclopropyl group. This combination of features makes it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C11H15BrClN |
|---|---|
Molecular Weight |
276.60 g/mol |
IUPAC Name |
(S)-(4-bromo-3-methylphenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H14BrN.ClH/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8;/h4-6,8,11H,2-3,13H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
RIZVKUOFLAWWJH-MERQFXBCSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C2CC2)N)Br.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2CC2)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate](/img/structure/B13047955.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzoate](/img/structure/B13047958.png)


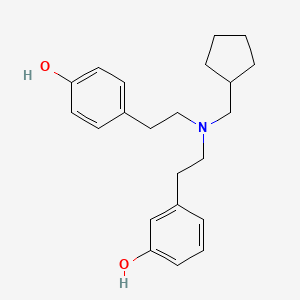
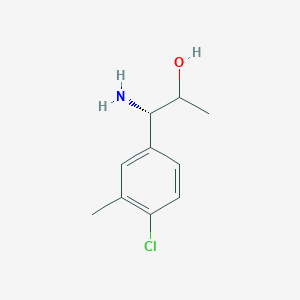
![Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13047974.png)
